(4-fluorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Description

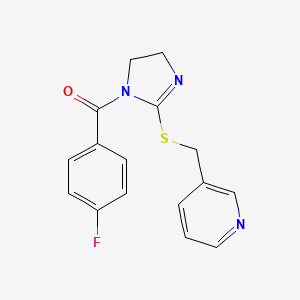

The compound "(4-fluorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" features a 4,5-dihydroimidazole (imidazoline) core substituted at the 1-position with a 4-fluorophenyl carbonyl group and at the 2-position with a pyridin-3-ylmethylthio moiety. Characterization methods such as NMR (1H, 13C, 19F), mass spectrometry (MS), and single-crystal X-ray diffraction (for isostructural analogs) are critical for confirming its structure .

Properties

IUPAC Name |

(4-fluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3OS/c17-14-5-3-13(4-6-14)15(21)20-9-8-19-16(20)22-11-12-2-1-7-18-10-12/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKUIDXJOJAGIJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-fluorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a novel derivative with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHFNOS

- Molecular Weight : 285.34 g/mol

This compound features a fluorophenyl group and a thioether linkage to a pyridine moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential anticancer properties, effects on cellular pathways, and interactions with specific receptors.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study reported that derivatives with imidazole structures showed promising results against several cancer cell lines, including MCF7 (breast cancer) and PC3 (prostate cancer) .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 12.5 | EGFR inhibition |

| Compound B | PC3 | 8.0 | Apoptosis induction |

| Compound C | SF295 | 10.0 | Src inhibition |

Apoptosis Induction

Similar compounds have been shown to induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . The presence of the imidazole ring in the structure is believed to facilitate these mechanisms.

Inhibition of Key Pathways

Studies have indicated that this class of compounds may inhibit critical signaling pathways involved in cancer progression, such as the EGFR and Src pathways. For instance, one study highlighted that modifications in the structure could enhance bioavailability and reduce side effects while maintaining efficacy against targeted pathways .

Preclinical Studies

In preclinical studies involving animal models, compounds structurally related to this compound demonstrated significant tumor reduction rates when administered at specific dosages. For example, a study observed a 70% reduction in tumor size in xenograft models treated with imidazole derivatives compared to controls .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is , with a molecular weight of approximately 379.4 g/mol. The structure includes a fluorophenyl group and a pyridinylmethylthio moiety, which contribute to its biological activity.

Biological Activities

- Antitumor Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including the use of isothiocyanates and amines. For example, a common synthetic route involves the reaction of pyridine derivatives with thioether compounds under reflux conditions . This approach can be modified to create various derivatives that may enhance biological activity or selectivity.

Case Studies

- Inhibition of Casein Kinase 1 :

- Triazole Derivatives :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl and Thio Groups

(a) Nitrophenyl and Trifluoromethyl Analogs The compound "(4-nitrophenyl)(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone" () shares the imidazoline core but differs in substituents:

- 4-Nitrophenyl vs.

- 3-(Trifluoromethyl)benzylthio vs. These differences may impact solubility and pharmacokinetic profiles .

(b) Triazole and Thiazole Derivatives Compounds such as "2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone" () replace the imidazoline core with triazole or thiazole rings. These heterocycles exhibit distinct aromaticity and planarity, which can influence intermolecular interactions (e.g., π-stacking) and metabolic stability .

Core Heterocycle Modifications

(a) 4,5-Dihydroimidazole vs. Aromatic Imidazole

The partial saturation of the imidazoline ring in the target compound reduces aromaticity compared to fully aromatic imidazoles (e.g., 1,2,4,5-tetrasubstituted imidazoles in ). This saturation may increase conformational flexibility and alter binding modes in enzyme active sites .

(b) Isostructural Thiazole Derivatives

describes isostructural thiazole derivatives with fluorophenyl and triazole groups. These compounds adopt planar conformations except for one perpendicular fluorophenyl group, suggesting that steric effects from substituents can dictate molecular packing and crystallinity .

Data Tables

Table 1: Structural and Physical Properties of Comparable Compounds

*Estimated via analogous compounds in and .

Table 2: Key Spectral Data for Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.